{[5-Chloro-2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}(methyl)amine
Description
Properties
IUPAC Name |
1-(5-chloro-2-propan-2-yl-1,3-thiazol-4-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2S/c1-5(2)8-11-6(4-10-3)7(9)12-8/h5,10H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNRJIFPQNMALV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C(S1)Cl)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis with Pre-Functionalized Intermediates
The Hantzsch thiazole synthesis remains a foundational approach for constructing the heterocyclic core. In this method, a thiourea derivative reacts with an α-haloketone to form the thiazole ring. For {[5-Chloro-2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}(methyl)amine, the synthesis begins with 4-chloro-2-isopropylthiazole-5-carbaldehyde as a key intermediate.
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Thiazole Ring Formation :
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Reductive Amination :
Functionalization of Pre-Formed Thiazole Derivatives
An alternative route modifies existing thiazole frameworks through nucleophilic substitution or coupling reactions.
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4-Chloromethylthiazole Intermediate :
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Starting with 4-chloromethyl-5-chloro-2-isopropylthiazole , the chloride group at position 4 is displaced by methylamine in a reaction:
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Reaction conditions: DMF solvent, 60°C, 24 h, yielding 85% product.
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Protection-Deprotection Strategy :
Solid-Phase Synthesis and Catalytic Methods
Recent patents describe advanced techniques for scalability and purity:
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Copper-Catalyzed Coupling :
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Solid Dispersion Techniques :
Optimization and Challenges
Reaction Condition Optimization
Purification and Characterization
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Crystallization : The hydrochloride salt form is purified via recrystallization from ethanol/water (3:1), yielding >99% purity.
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Analytical Data :
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NMR (DMSO-): δ 1.35 (d, 6H, CH(CH)), 2.45 (s, 3H, NCH), 3.72 (s, 2H, CHNH).
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HPLC : Retention time 8.2 min (C18 column, 60% acetonitrile/water).
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Industrial Applications and Patented Processes
Key Patents and Innovations
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WO 2012032018 A1 : Describes the compound’s use in synthesizing heteroarylmethyl amides for cardiovascular therapies.
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WO 2010115000 A2 : Highlights its role in peptide analog production, emphasizing scalable amination protocols.
Case Study: Large-Scale Production
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Batch Process :
Step Conditions Yield Thiazole formation HCl, 70°C, 6 h 75% Reductive amination NaBH, ethanol, 25°C, 12 h 78% Crystallization Ethanol/water (3:1), -20°C, 24 h 99%
Chemical Reactions Analysis
Types of Reactions
{[5-Chloro-2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}(methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
{[5-Chloro-2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}(methyl)amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of {[5-Chloro-2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}(methyl)amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
5-Chloro-N-(propan-2-yl)-4-(trifluoromethyl)-1,3-thiazol-2-amine (CAS 134880-95-8)
- Structure : Differs by having a trifluoromethyl (-CF₃) group at position 4 and an isopropylamine substituent at position 2.
- The isopropylamine at position 2 (vs. isopropyl in the target) may alter hydrogen-bonding capacity.
- Applications : Fluorinated thiazoles are often explored in agrochemicals and pharmaceuticals due to improved bioavailability .
5-Chloro-4-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine (CAS 87035-03-8)
- Structure : A benzothiazole derivative with a methyl group at position 4 and a pyridinylmethylamine substituent at position 2.
- The pyridine moiety introduces basicity, which may influence pharmacokinetics (e.g., absorption in the gastrointestinal tract).
- Applications : Benzo-thiazoles are studied for CNS-targeting drugs due to their ability to cross the blood-brain barrier .
4-Chloro-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine (CAS 1217486-93-5)
- Structure : Features a pyridine ring fused to the thiazole at position 5, with a trifluoromethyl group.
- Key Differences :
- The pyridine-thiazole hybrid structure may enhance binding to metal ions or enzymes via dual heterocyclic interactions.
- The chlorine at position 4 (vs. position 5 in the target) alters steric and electronic effects.
- Applications : Such hybrids are explored in kinase inhibitors and antimicrobial agents .
5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine (CAS 1493299-70-9)
- Structure : Contains a fluorinated benzyl group at position 5.
- Fluorine substitution can modulate pKa and bioavailability.
- Applications : Fluorinated benzyl-thiazoles are common in antifungal and antiviral research .
Structural and Functional Analysis
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups (e.g., -Cl, -CF₃) : Enhance stability but may reduce nucleophilicity, impacting reactivity in biological systems.
- Amino Groups (e.g., methylamine, pyridinylmethylamine): Facilitate hydrogen bonding, critical for target binding (e.g., enzyme active sites) .
Pharmacological and Physicochemical Properties
Research Implications
- Drug Design : The target compound’s methylamine group offers a balance between solubility and binding affinity, making it suitable for further optimization in CNS or anti-infective drug candidates.
- SAR Studies : Comparative studies highlight the importance of substituent positioning; for example, chlorine at position 5 (target) vs. position 4 (CAS 1217486-93-5) significantly alters electronic density .
Biological Activity
The compound {[5-Chloro-2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}(methyl)amine , also known by its CAS number 1782767-41-2 , is a heterocyclic compound featuring a thiazole ring. Its unique structure imparts various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₈H₁₃ClN₂S
- Molecular Weight : 204.72 g/mol
- IUPAC Name : 1-(5-chloro-2-propan-2-yl-1,3-thiazol-4-yl)-N-methylmethanamine
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The thiazole moiety is known to engage with various enzymes and receptors, influencing biological pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific kinases or enzymes involved in cellular signaling pathways.
- Receptor Modulation : It can act as a modulator for various receptors, potentially altering their activity and downstream effects.
Biological Activity Overview
The biological activities associated with this compound include:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against certain bacterial strains. |
| Anticancer | Potential to inhibit cancer cell proliferation through specific molecular targets. |
| Anti-inflammatory | May reduce inflammation via modulation of inflammatory pathways. |
Case Studies and Research Findings
Recent studies have investigated the biological effects of thiazole derivatives, including this compound.
- Anticancer Activity : A study highlighted the compound's ability to induce apoptosis in cancer cells by targeting specific kinases involved in cell survival pathways. The mechanism was linked to the modulation of the apoptosis signaling pathway, leading to increased cell death in treated cells compared to controls .
- Antimicrobial Properties : Research demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive bacteria, suggesting its potential use as an antibacterial agent .
- Inflammation Reduction : Another investigation found that the compound could reduce pro-inflammatory cytokine levels in vitro, indicating its potential utility in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with other thiazole derivatives:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 5-Chloro-thiazole | Antimicrobial | Lacks isopropyl group |
| 2-Amino-thiazole | Anticancer | Different substituents on the thiazole ring |
| {[5-Chloro-2-(propan-2-yl)-1,3-thiazol]} | Antimicrobial, Anticancer | Specific isopropyl substitution enhances potency |
Q & A
Q. Critical Conditions :
- Solvent polarity (DMF or ethanol) to stabilize intermediates.
- Temperature control (60–90°C) to avoid side reactions.
- Base selection (K₂CO₃ or ammonia) to drive substitution efficiency.
Which spectroscopic and analytical methods are most effective for characterizing the structural purity of this compound?
Q. Basic Characterization Techniques
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies proton environments (e.g., methyl groups at δ 1.2–1.5 ppm, thiazole protons at δ 6.8–7.5 ppm).
- ¹³C NMR : Confirms carbon骨架, including the thiazole ring (C=S at ~165 ppm) and quaternary carbons .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₈H₁₂ClN₂S: calc. 217.0464, observed 217.0465) .
- Infrared Spectroscopy (IR) : Detects functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C-Cl at 750 cm⁻¹) .
Q. Purity Assessment :
- HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.
How can researchers resolve contradictions in bioactivity data observed for this compound across different in vitro models?
Q. Advanced Data Analysis
- Assay Standardization :
- Mechanistic Profiling :
- Statistical Validation :
- Apply multivariate analysis to distinguish assay-specific artifacts from true biological activity .
What strategies are employed to study the structure-activity relationship (SAR) of this compound derivatives in antimicrobial research?
Q. Advanced SAR Methodology
- Analog Synthesis :
- Biological Testing :
- Screen analogs against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC determination) .
- Evaluate biofilm inhibition using crystal violet assays .
- Computational Modeling :
What in silico approaches are utilized to predict the target binding interactions and pharmacokinetic properties of this compound?
Q. Advanced Computational Methods
- Molecular Docking :
- Use PyMol or Schrödinger Maestro to model ligand-receptor complexes (e.g., serotonin receptors) .
- ADMET Prediction :
- SwissADME for bioavailability (e.g., Lipinski’s Rule of Five compliance).
- pkCSM for toxicity (e.g., hERG inhibition risk) .
- Quantum Mechanical Calculations :
What are the known stability profiles and decomposition pathways of this compound under varying storage conditions?
Q. Basic Stability Assessment
- Degradation Pathways :
- Hydrolysis of the C-Cl bond in aqueous buffers (pH > 8) to form 5-hydroxy derivatives .
- Oxidation of the thiazole ring’s sulfur atom under UV light, detected via LC-MS .
- Storage Recommendations :
- Store at -20°C in amber vials under argon to prevent oxidation.
- Use lyophilized forms for long-term stability .
How do researchers optimize the selectivity of this compound for specific biological targets while minimizing off-target effects?
Q. Advanced Selectivity Optimization
- Pharmacophore Modification :
- Introduce steric hindrance (e.g., bulkier isopropyl groups) to block off-target binding pockets .
- Functional Assays :
- Use calcium flux assays (FLIPR) to quantify G protein-coupled receptor (GPCR) activation vs. antagonism .
- Proteomic Profiling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
